N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide
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Overview
Description
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide, also known as FTC, is a synthetic compound that has been widely used in scientific research due to its unique properties. FTC belongs to the family of thiochromene derivatives, which are known for their diverse biological activities.
Mechanism of Action
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide exerts its biological activities through multiple mechanisms. It has been shown to inhibit the activity of various enzymes and receptors, including the NF-κB and MAPK pathway. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis. This compound has also been found to scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells and tissues.
Biochemical and physiological effects:
This compound has been shown to possess potent antioxidant and anti-inflammatory activities. It has also been found to modulate the activity of various enzymes and receptors, including the NF-κB and MAPK pathway. These activities make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its biological activities are well characterized. However, there are also limitations to the use of this compound in lab experiments. It is a complex compound that requires specialized equipment and expertise for synthesis. It is also relatively expensive, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. This may lead to the identification of new targets for drug development. Additionally, the use of this compound in combination with other compounds may enhance its biological activities and lead to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research due to its unique properties. It possesses potent antioxidant, anti-inflammatory, and anticancer activities and has been found to modulate the activity of various enzymes and receptors. This compound has several advantages for use in lab experiments, but there are also limitations to its use. There are several future directions for research on this compound, including the development of new drugs and the investigation of the molecular mechanisms underlying its biological activities.
Synthesis Methods
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydrothiophene with an alkylating agent, followed by cyclization and subsequent functionalization. The final product is obtained through the reaction of the intermediate with cyclopropanecarboxylic acid chloride. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide has been extensively used in scientific research due to its unique properties. It has been shown to possess potent antioxidant, anti-inflammatory, and anticancer activities. This compound has also been found to modulate the activity of various enzymes and receptors, including the nuclear factor kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathway. These activities make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNOS/c14-9-3-4-12-10(7-9)11(5-6-17-12)15-13(16)8-1-2-8/h3-4,7-8,11H,1-2,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVIDMGYIWEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCSC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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